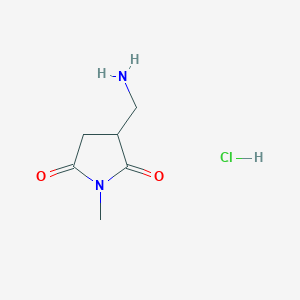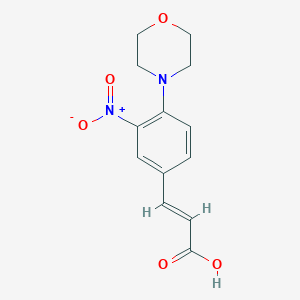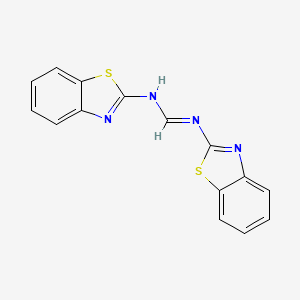
3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione hydrochloride, also known as AMMP, is an organic compound belonging to the pyrrolidine family. AMMP is a white, crystalline solid which is highly soluble in water. It has a molecular weight of 209.67 g/mol and a melting point of 144-146°C. AMMP is a versatile compound which has a wide range of applications in both scientific research and industry.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antimicrobial Activity : A study on the synthesis of novel succinimide derivatives, including structures similar to 3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione, showed promising in vitro antifungal activities against several test fungi. These compounds, especially those with bromophenyl groups, displayed significant inhibitory activities, suggesting potential as novel fungicides (Cvetković et al., 2019).
Antioxidant Activity of Derivatives : The aminomethylation of compounds structurally related to 3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione, such as ethosuximide, led to N-aminomethyl derivatives with evaluated antioxidant activity. This highlights the compound's potential for creating antioxidants with beneficial effects on blood coagulation parameters (Hakobyan et al., 2020).
Structural and Antitumor Investigations : Research into 3-aminomethyl derivatives of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones, closely related to the chemical structure of interest, has shown superior cytotoxicity against mammalian tumor cells compared to standard treatments. These studies suggest a promising direction for antitumor agents, highlighting the significance of structural variations in enhancing biological activity (Shchekotikhin et al., 2014).
Chemical Synthesis and Reactivity
Novel Synthetic Routes : A notable study describes the efficient synthesis of 3-acyltetramic acids from α-aminoesters, showcasing a methodology that could be applicable to derivatives of 3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione. This approach simplifies the synthesis of complex organic molecules, indicating the versatility of pyrrolidine diones in chemical synthesis (Schobert & Jagusch, 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(aminomethyl)-1-methylpyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-8-5(9)2-4(3-7)6(8)10;/h4H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMWYHXSEGYINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2563971.png)

![(2S,3aS,6aS)-1-(Octahydro-cyclopenta[b]pyrrol-2-yl)-methanol hydrochloride](/img/structure/B2563975.png)

![3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2563978.png)
![3-Methyl-2-[(4-methylphenyl)methyl]-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563979.png)
![5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563982.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2563984.png)
![(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride](/img/no-structure.png)


![N-[(2-Chloro-1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2563989.png)


